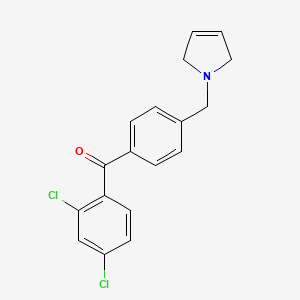

(2,4-Dichlorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,4-dichlorophenyl)-[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15Cl2NO/c19-15-7-8-16(17(20)11-15)18(22)14-5-3-13(4-6-14)12-21-9-1-2-10-21/h1-8,11H,9-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPICIHATXUBENM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80643050 | |

| Record name | (2,4-Dichlorophenyl){4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898764-65-3 | |

| Record name | (2,4-Dichlorophenyl){4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound (2,4-Dichlorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone , with the CAS number 898764-65-3, is a synthetic organic compound notable for its unique structural features, including both dichlorophenyl and pyrrolidine moieties. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is , and it has a molecular weight of 332.22 g/mol. The structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The dichlorophenyl group engages in π-π stacking interactions with aromatic residues in proteins, while the pyrrolidine moiety can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various pharmacological effects.

Biological Activity Overview

Research has indicated several areas where this compound exhibits significant biological activity:

1. Anticancer Activity

Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, analogs of this compound have demonstrated cytotoxic effects against various cancer cell lines, including HeLa and A549 cells. The structure-activity relationship (SAR) indicates that modifications in the phenyl ring significantly influence anticancer potency.

3. Neuroprotective Effects

Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.

Research Findings and Case Studies

Several research articles have explored the biological implications of similar compounds and their derivatives:

| Study | Findings |

|---|---|

| Umesha et al. (2009) | Investigated the synthesis and biological activity of pyrrole derivatives showing significant antimicrobial properties. |

| MDPI Review (2022) | Highlighted the importance of structural modifications in enhancing anticancer activity among thiazole-integrated compounds. |

| Science.gov Study | Discussed the potential of pyrazole derivatives as new antimalarial agents, emphasizing SAR studies that could inform future drug design. |

Comparative Analysis with Similar Compounds

To better understand the uniqueness of This compound , it is useful to compare it with related compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| (2,4-Dichlorophenyl)(2-phenyl)methanone | Lacks pyrrolidine moiety | Lower reactivity; minimal biological activity |

| (2,4-Dichlorophenyl)(2-(methylamino)phenyl)methanone | Contains methylamino group | Varying effects on receptor binding; potential therapeutic applications |

| (2,4-Dichlorophenyl)(2-(pyridin-2-yl)methyl)phenyl)methanone | Features pyridine ring | Altered electronic properties; different pharmacological profile |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.